molecular formula C16H27N3O2 B7455067 3-[[Cyclohexyl(methyl)amino]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione

3-[[Cyclohexyl(methyl)amino]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No. B7455067
M. Wt: 293.40 g/mol
InChI Key: OJBJJVJMZFYNPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[Cyclohexyl(methyl)amino]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione, also known as CDMMD, is a chemical compound that has shown potential in various scientific research applications. It is a spirocyclic compound that contains a diazaspirodecane ring system and a cyclohexylmethylamino group. In

Mechanism of Action

The mechanism of action of 3-[[Cyclohexyl(methyl)amino]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione is not fully understood, but studies have shown that it can inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. By inhibiting the activity of this enzyme, 3-[[Cyclohexyl(methyl)amino]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione can induce apoptosis in cancer cells. Additionally, 3-[[Cyclohexyl(methyl)amino]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione has been found to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
3-[[Cyclohexyl(methyl)amino]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione has been found to have various biochemical and physiological effects. Studies have shown that 3-[[Cyclohexyl(methyl)amino]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and have anti-microbial effects against various bacteria and fungi. Additionally, 3-[[Cyclohexyl(methyl)amino]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione has been found to have low toxicity in vitro, which suggests that it may have potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of 3-[[Cyclohexyl(methyl)amino]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione is that it has been found to have low toxicity in vitro, which makes it a potentially safe compound to use in lab experiments. Additionally, 3-[[Cyclohexyl(methyl)amino]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione has been found to have potential in various scientific research applications, including as a potential anti-cancer agent, a potential anti-inflammatory agent, and a potential anti-microbial agent. However, one limitation of 3-[[Cyclohexyl(methyl)amino]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione is that its mechanism of action is not fully understood, which may make it difficult to optimize its use as a therapeutic agent.

Future Directions

There are several future directions for the scientific research on 3-[[Cyclohexyl(methyl)amino]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione. One potential direction is to further investigate its mechanism of action, which may help to optimize its use as a therapeutic agent. Additionally, further studies could be conducted to explore its potential as a treatment for various diseases, including cancer, inflammation, and infections. Furthermore, studies could be conducted to explore the potential of 3-[[Cyclohexyl(methyl)amino]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione as a drug delivery system, as its spirocyclic structure may allow it to be used as a scaffold for drug conjugation. Overall, 3-[[Cyclohexyl(methyl)amino]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione shows promise as a potentially safe and effective compound for various scientific research applications.

Synthesis Methods

The synthesis of 3-[[Cyclohexyl(methyl)amino]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione involves the reaction of cyclohexylmethylamine with ethyl 4-chloroacetoacetate to form the intermediate compound, which is then treated with hydrazine hydrate to form 3-[[Cyclohexyl(methyl)amino]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione. The reaction takes place in the presence of a catalyst such as p-toluenesulfonic acid. The yield of 3-[[Cyclohexyl(methyl)amino]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione is typically around 60-70%.

Scientific Research Applications

3-[[Cyclohexyl(methyl)amino]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione has been found to have potential in various scientific research applications, including as a potential anti-cancer agent, a potential anti-inflammatory agent, and a potential anti-microbial agent. Studies have shown that 3-[[Cyclohexyl(methyl)amino]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione can induce apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase II. Additionally, 3-[[Cyclohexyl(methyl)amino]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, 3-[[Cyclohexyl(methyl)amino]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione has been found to have anti-microbial effects against various bacteria and fungi.

properties

IUPAC Name

3-[[cyclohexyl(methyl)amino]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O2/c1-18(13-8-4-2-5-9-13)12-19-14(20)16(17-15(19)21)10-6-3-7-11-16/h13H,2-12H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBJJVJMZFYNPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CN1C(=O)C2(CCCCC2)NC1=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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